molecular formula C9H7N3O4S B1348724 [(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid CAS No. 19951-24-7

[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid

Cat. No. B1348724
CAS RN: 19951-24-7
M. Wt: 253.24 g/mol
InChI Key: SMTHPGGRKWIUEJ-UHFFFAOYSA-N
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Description

“[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid” is a compound that contains a benzimidazole scaffold . Benzimidazole is an important heterocyclic pharmacophore, which is regarded as a “privileged structure” in heterocyclic chemistry due to its association with a wide range of biological activities . This compound is a derivative of benzimidazole and has a molecular formula of C9H7N3O4S .


Molecular Structure Analysis

The molecular structure of “[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid” is characterized by a benzimidazole ring fused with a five-membered imidazole ring . The benzimidazole nucleus is an isostructural pharmacophore of naturally occurring active biomolecules . The structure–activity relationship (SAR) analyses of benzimidazoles highlight that the substituent’s tendency and position on the benzimidazole ring significantly contribute to the biological activity .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including the compound , have been found to exhibit potent antimicrobial activity . For instance, one study reported that a benzimidazole derivative exhibited potent in vitro antimicrobial activity with MIC of 15, 17, 19, 9, 11 and 15 μg/mL against E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans and A. niger, respectively .

Anticancer Activity

Benzimidazole derivatives have been found to have significant anticancer properties . They are being extensively explored as potential chemotherapeutic agents in diverse clinical conditions .

Antiviral Activity

Benzimidazole derivatives have been reported to have antiviral properties . For instance, a study reported that 1-isopropylsulfonyl-2-amine benzimidazoles emerged as a potent antiviral agent with an IC50 value of 0.7 μM during the identification of new classes of hepatitis B virus inhibitors .

Antiparasitic Activity

Benzimidazole derivatives have been found to have antiparasitic properties . They have been found to greatly benefit in the treatment of parasitic diseases .

Anti-Inflammatory Activity

Benzimidazole derivatives have been found to have anti-inflammatory properties . A novel series of N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide derivatives was synthesized and evaluated for in vivo (rat paw oedema) for their anti-inflammatory activity using carrageenan-induced rat paw oedema model .

Antihypertensive Activity

Benzimidazole derivatives have been found to have antihypertensive properties . They have been used in the treatment of hypertension .

Future Directions

Benzimidazole derivatives have shown promising therapeutic potential and several are undergoing human trials . Future research could focus on overcoming challenges such as drug resistance, costly and tedious synthetic methods, and lack of structural information of receptors . Further studies could also explore the synthesis, characterization, and biological evaluation of “[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid” and its derivatives.

properties

IUPAC Name

2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4S/c13-8(14)4-17-9-10-6-2-1-5(12(15)16)3-7(6)11-9/h1-3H,4H2,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTHPGGRKWIUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351377
Record name SBB039278
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid

CAS RN

19951-24-7
Record name SBB039278
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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